REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Cl)=[CH:5][CH:4]=1)=[CH2:2].[NH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1>C1COCC1>[CH:1]([C:3]1[CH:10]=[CH:9][C:6]([CH2:7][N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)=[CH:5][CH:4]=1)=[CH2:2]
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Name
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|
Quantity
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5.56 g
|
Type
|
reactant
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Smiles
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C(=C)C1=CC=C(CCl)C=C1
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Name
|
|
Quantity
|
16.9 g
|
Type
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reactant
|
Smiles
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N1CCNCC1
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Name
|
|
Quantity
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71.8 mL
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Type
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solvent
|
Smiles
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C1CCOC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Synthesized
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Type
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CUSTOM
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Details
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Purification with flash column chromatography on silica gel (gradient, 4:1 to 1:4 EtOAc:MeOH)
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Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC=C(CN2CCNCC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.39 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |